molecular formula C5H10BrF2O3PZn B1611366 (Diethoxyphosphoryl)difluoromethylzinc bromide CAS No. 82845-20-3

(Diethoxyphosphoryl)difluoromethylzinc bromide

Cat. No. B1611366
CAS RN: 82845-20-3
M. Wt: 332.4 g/mol
InChI Key: FNAQMITXJVEJKK-UHFFFAOYSA-M
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Description

(Diethoxyphosphoryl)difluoromethylzinc bromide is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in scientific research. This compound is a highly reactive organozinc reagent that has been synthesized through various methods.

Scientific Research Applications

Synthesis in Cyclohexene Derivatives

(Diethoxyphosphoryl)difluoromethylzinc bromide (BrZnCF2PO3Et2) has been utilized in the stereoselective synthesis of cyclohexene derivatives. This process involves its reaction with cyclohex-2-enyl-1-phosphates, introducing a difluoromethylenephosphonate unit in a stereo- and regioselective manner within a cyclic array (Yokomatsu et al., 2003).

Generation of Bisphosphonates

The compound has also been used in the formation of bisphosphonates. Cuprous halide mediated decomposition of (diethoxyphosphinyl)difluoromethylzinc bromide results in the synthesis of these bisphosphonates, with further potential for silylation and hydrolysis into related compounds (Sprague et al., 1990).

Synthesis of O-Benzylhydroxylamines

Another significant application is as a substrate in the synthesis of N-substituted O-benzylhydroxylamines. The compound allows for regioselective N-alkylation, followed by an efficient procedure for dephosphorylation, to produce these hydroxylamines (Błażewska & Gajda, 2003).

Creation of Acrylic Ethyl Esters

It's also been used in the synthesis of 2-[alkylamino(diethoxyphosphoryl)methyl]acrylic ethyl esters. This involves a reaction with primary amines, leading to these specific esters (Kraiem et al., 2003).

Use in Hypolipidemic Drug Analogs

Furthermore, (diethoxyphosphoryl)difluoromethylzinc bromide is integral in synthesizing analogs of hypolipidemic drugs, such as NO-1886. Derivatives of this compound have been found to lower triglyceride and total cholesterol levels (Kurogi et al., 1996).

Mitochondrial pH Monitoring

A series of mitochondria-targeted α-aminophosphonates combining a diethoxyphosphoryl group have been synthesized for pH-sensitive (31)P NMR properties evaluation. These compounds can potentially monitor mitochondrion/cytosol pH gradients in real-time (Culcasi et al., 2013).

properties

IUPAC Name

bromozinc(1+);1-[difluoromethyl(ethoxy)phosphoryl]oxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O3P.BrH.Zn/c1-3-9-11(8,5(6)7)10-4-2;;/h3-4H2,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAQMITXJVEJKK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)([C-](F)F)OCC.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrF2O3PZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Diethoxyphosphoryl)difluoromethylzinc bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MS Gultekin, M Celik, M Balci - Current Organic Chemistry, 2004 - ingentaconnect.com
Conduritols are 1,2,3,4-cyclohexenetetrol isomers and exist in ten possible isomeric forms (two mesofour DL-pairs) and have been labelled A, B, C, D, E and F. All of the possible …
Number of citations: 106 www.ingentaconnect.com

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